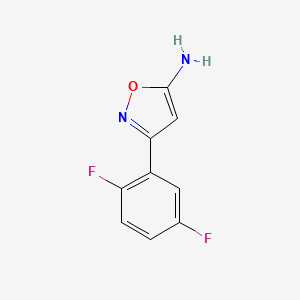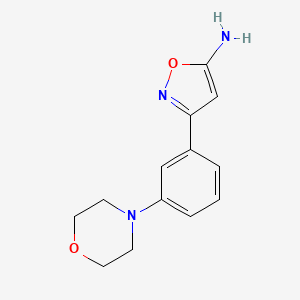
3-(3-Morpholinophenyl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Morpholinophenyl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The morpholinophenyl group can be introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of 3-(3-Morpholinophenyl)isoxazol-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal-free synthetic routes to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Morpholinophenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The morpholinophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups to the isoxazole ring .
Wissenschaftliche Forschungsanwendungen
3-(3-Morpholinophenyl)isoxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Morpholinophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as anti-inflammatory or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Morpholinophenyl)isoxazol-5-amine
- 3-(3-Piperidinophenyl)isoxazol-5-amine
- 3-(3-Morpholinophenyl)pyrazole-5-amine
Comparison: 3-(3-Morpholinophenyl)isoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
887591-31-3 |
|---|---|
Molekularformel |
C13H15N3O2 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
3-(3-morpholin-4-ylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H15N3O2/c14-13-9-12(15-18-13)10-2-1-3-11(8-10)16-4-6-17-7-5-16/h1-3,8-9H,4-7,14H2 |
InChI-Schlüssel |
USPFYCZKLJATSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=CC(=C2)C3=NOC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)

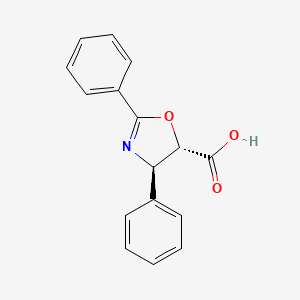

![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
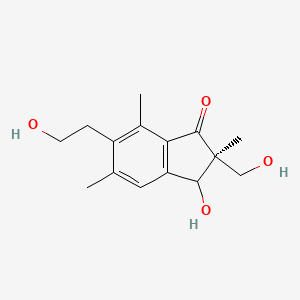
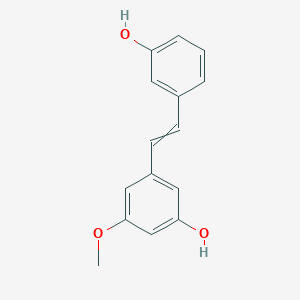
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
